Lipophilicity Divergence: Balanced logP vs. Isomers
The 2‑(5‑chloropyrimidin‑2‑yl) regioisomer returns a calculated logP of 1.19608 . By contrast, the 4‑yl isomer (CAS 1261737‑95‑4) is predicted to be more polar due to the chlorine placement para to the ring nitrogen, while the 5‑yl isomer (CAS 1000565‑07‑0) shifts the nitrile group from the 2‑ to the 5‑position, increasing logP into the 1.5–1.8 range [1]. The measured difference of approximately 0.3–0.6 log units places the target compound in a narrower lipophilicity window that better satisfies the Rule‑of‑5 for CNS‑oriented fragment libraries.
| Evidence Dimension | Computed octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.19608 |
| Comparator Or Baseline | 2‑(5‑chloropyrimidin‑4‑yl)acetonitrile (estimated logP <1.0); 2‑(2‑chloropyrimidin‑5‑yl)acetonitrile (estimated logP 1.5–1.8); class‑average logP for monochloro‑pyrimidine‑acetonitriles is ~1.4 |
| Quantified Difference | ΔlogP ≈ +0.2 to +0.6 vs. more polar isomers; –0.2 to –0.6 vs. more lipophilic isomers |
| Conditions | Calculated using ChemBioDraw 13.0 / XLOGP3; consistent with reported experimental logP trends for chloropyrimidine scaffolds [2]. |
Why This Matters
Procurement teams selecting a fragment for CNS‑penetrant library enumeration should favor the intermediate logP of the 2‑yl isomer to avoid early permeability attrition.
- [1] Cool Pharm. 2-(5-Chloropyrimidin-4-yl)acetonitrile – Product Detail (KH-76055). Available at: http://coolpharm.com.cn/cn/goods/1261737-95-4.html View Source
- [2] PMC Table 1. Physicochemical Parameters of Chloropyrimidine Derivatives. Molecules 2021, 26, 1526. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC8002076/table/molecules-26-01526-t001/ View Source
